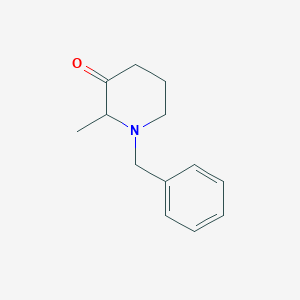

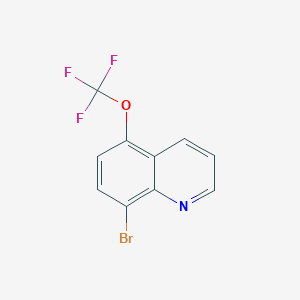

8-Bromo-5-(trifluoromethoxy)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

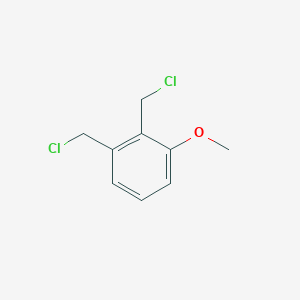

8-Bromo-5-(trifluoromethoxy)quinoline is a chemical compound with the CAS Number: 1133115-91-9 . It has a linear formula of C10H5BrF3NO . The compound has a molecular weight of 292.05 .

Molecular Structure Analysis

The InChI code for 8-Bromo-5-(trifluoromethoxy)quinoline is 1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)6-2-1-5-15-9(6)7/h1-5H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

8-Bromo-5-(trifluoromethoxy)quinoline has a density of 1.7±0.1 g/cm3, a boiling point of 294.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.3±3.0 kJ/mol .科学的研究の応用

Fluorescent Reagent Synthesis

8-Bromo-5-(trifluoromethoxy)quinoline and related compounds have been used in the synthesis of novel fluorescent reagents. For instance, a study by Weng Hui-ping (2010) reports the synthesis of a new fluorescent reagent combining 8-aminoquinoline with a triazene group. This reagent showed potential in the fluorescence enhancement and detection of trace Cu2+ ions in rice and wheat flour samples (Weng Hui-ping, 2010).

Synthetic Chemistry and Material Sciences

Substituted phenyl quinolines, including those with trifluoromethoxy groups, have been synthesized and characterized in various studies. Salih Ökten (2019) described the synthesis of these quinolines via Suzuki–Miyaura coupling reactions. These synthesized compounds are characterized using various techniques like NMR and IR spectroscopy, indicating their potential applications in material sciences and synthetic chemistry (Salih Ökten, 2019).

Corrosion Inhibition

Compounds similar to 8-Bromo-5-(trifluoromethoxy)quinoline have been evaluated for their effectiveness as corrosion inhibitors. A study by Tazouti et al. (2021) explored the impact of 8-(n-bromo-R-alkoxy)quinoline derivatives on mild steel corrosion inhibition, highlighting their potential as protective agents in industrial applications (Tazouti et al., 2021).

Quantum Chemistry and Ligand Studies

In the field of quantum chemistry, compounds related to 8-Bromo-5-(trifluoromethoxy)quinoline have been used in studies of geometric configurations and electronic spectra. Chen Zhao (2007) conducted a study on the configurations of aluminum complexes with quinolin-8-ol derivatives, offering insights into their potential applications in the development of new materials and ligands (Chen Zhao, 2007).

Safety and Hazards

特性

IUPAC Name |

8-bromo-5-(trifluoromethoxy)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)6-2-1-5-15-9(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZNMBQBMIYTGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674886 |

Source

|

| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-5-(trifluoromethoxy)quinoline | |

CAS RN |

1133115-91-9 |

Source

|

| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1373193.png)

![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride](/img/structure/B1373199.png)